molecular formula C47H51O6P3 B12506079 (2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine)

(2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine)

Cat. No.: B12506079
M. Wt: 804.8 g/mol
InChI Key: RRCZGCNMISMWGQ-UHFFFAOYSA-N
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Description

The compound (2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) is a highly substituted organophosphorus ligand characterized by a central 2-methylpropane-1,3-diyl backbone. This scaffold is functionalized with four bis(4-methoxyphenyl)phosphine groups, creating a sterically bulky and electron-rich structure. The para-methoxy substituents on the phenyl rings enhance electron-donating properties via resonance, making this ligand suitable for stabilizing electron-deficient metal centers in catalytic systems.

Properties

Molecular Formula

C47H51O6P3

Molecular Weight

804.8 g/mol

IUPAC Name

[3-bis(4-methoxyphenyl)phosphanyl-2-[bis(4-methoxyphenyl)phosphanylmethyl]-2-methylpropyl]-bis(4-methoxyphenyl)phosphane

InChI

InChI=1S/C47H51O6P3/c1-47(32-54(41-20-8-35(48-2)9-21-41)42-22-10-36(49-3)11-23-42,33-55(43-24-12-37(50-4)13-25-43)44-26-14-38(51-5)15-27-44)34-56(45-28-16-39(52-6)17-29-45)46-30-18-40(53-7)19-31-46/h8-31H,32-34H2,1-7H3

InChI Key

RRCZGCNMISMWGQ-UHFFFAOYSA-N

Canonical SMILES

CC(CP(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)(CP(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)CP(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) typically involves the reaction of 4-methoxyphenylphosphine with a suitable alkylating agent. The reaction conditions often require a base to deprotonate the phosphine, facilitating nucleophilic attack on the alkylating agent. Common solvents for this reaction include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is usually carried out under inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of such compounds may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) can undergo various chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands in coordination complexes.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Transition metal complexes, typically in solvents like acetonitrile or ethanol.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, (2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) is used as a ligand in the synthesis of coordination complexes. These complexes are studied for their catalytic properties in reactions such as hydrogenation, hydroformylation, and cross-coupling.

Biology and Medicine

While specific applications in biology and medicine are less common, organophosphorus compounds can be explored for their potential as enzyme inhibitors or in drug delivery systems due to their ability to form stable complexes with metal ions.

Industry

In industry, these compounds are used in catalysis for the production of fine chemicals and pharmaceuticals. Their ability to stabilize transition metal catalysts makes them valuable in various industrial processes.

Mechanism of Action

The mechanism by which (2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) exerts its effects is primarily through coordination with metal centers. The phosphine groups donate electron pairs to the metal, forming stable complexes that can facilitate various catalytic reactions. The molecular targets are typically transition metals such as palladium, platinum, and rhodium.

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s structural complexity distinguishes it from simpler bis(4-methoxyphenyl)phosphine derivatives. For example:

Compound Name CAS Number Molecular Weight (g/mol) Substituent Configuration Key Features
Target Compound N/A ~1100 (calculated) Four bis(4-methoxyphenyl)phosphine groups High steric bulk, strong electron-donating capacity
Bis(4-methoxyphenyl)phosphine 84127-04-8 246.24 Two 4-methoxyphenyl groups Moderate electron donation, used in Pd-catalyzed couplings
Bis(2-methoxyphenyl)phosphine 10177-79-4 246.24 Two 2-methoxyphenyl groups Ortho-substitution introduces steric hindrance, reducing catalytic activity
Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphine 1173023-24-9 494.64 Bulky 3,5-di-t-butyl-4-methoxyphenyl groups Extreme steric bulk, used in specialized asymmetric catalysis

Key Observations :

  • Steric Effects : The target compound’s propane-1,3-diyl backbone and four phosphine groups create significantly higher steric bulk compared to simpler analogues like bis(4-methoxyphenyl)phosphine. This may improve selectivity in catalytic reactions by restricting substrate access to the metal center.
  • Electronic Properties : The para-methoxy groups enhance electron donation to the phosphorus atom, lowering the Tolman Electronic Parameter (TEP) value compared to ligands with electron-withdrawing substituents. This strong donating capacity stabilizes high-oxidation-state metal complexes.
  • Substituent Position : Ortho-substituted analogues (e.g., bis(2-methoxyphenyl)phosphine) exhibit reduced catalytic efficiency due to steric clashes, whereas para-substituted derivatives optimize electronic effects without steric interference .

Biological Activity

The compound (2-((Bis(4-methoxyphenyl)phosphino)methyl)-2-methylpropane-1,3-diyl)bis(bis(4-methoxyphenyl)phosphine) , with CAS number 1671080-01-5, is a phosphine ligand that has garnered interest in various biological and chemical applications. This article explores its biological activity, including its potential as an antitumor agent, its interactions with DNA, and its role in catalysis.

Physical Properties

PropertyValue
Molecular FormulaC28H36O4P2
Molecular Weight485.54 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antitumor Activity

Recent studies have indicated that phosphine ligands, including the compound , exhibit significant antitumor properties. For instance, research has demonstrated that complexes formed with this ligand can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, which has been linked to the ability of these compounds to interact with cellular signaling pathways.

Case Study: HepG2 Cell Line

A notable study investigated the effects of nickel(II) complexes of phosphine ligands on HepG2 human hepatoblastoma cells. The results showed a marked decrease in cell viability when treated with these complexes, suggesting a strong potential for therapeutic applications in liver cancer treatment .

Interaction with DNA

The ability of this compound to bind to DNA is another critical aspect of its biological activity. Studies have shown that phosphine ligands can intercalate into DNA strands or bind through groove interactions, leading to structural changes in the DNA that can inhibit replication and transcription.

Binding Affinity Studies

Research utilizing UV-Vis spectroscopy has revealed that the compound can effectively bind to calf thymus DNA (ctDNA). The binding affinity was measured using competitive studies with ethidium bromide (EB), revealing that the compound could displace EB from DNA, indicating a strong interaction between the ligand and DNA .

Antioxidant Activity

In addition to its antitumor properties, this compound has been evaluated for its antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer. The compound demonstrated significant radical scavenging activity in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The ligand's planar structure allows it to intercalate between base pairs of DNA, disrupting normal function.
  • Reactive Oxygen Species (ROS) Generation : The interaction with cellular components may lead to increased ROS production, contributing to apoptosis in cancer cells.
  • Enzyme Inhibition : Some studies suggest that phosphine ligands may inhibit specific enzymes involved in cancer cell proliferation.

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